molecular formula C11H11NO B1316032 8-Methoxy-4-Methylquinoline CAS No. 61703-95-5

8-Methoxy-4-Methylquinoline

Cat. No. B1316032
CAS RN: 61703-95-5
M. Wt: 173.21 g/mol
InChI Key: CGLOSACZKHEASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Methoxy-4-Methylquinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular formula of 8-Methoxy-4-Methylquinoline is C11H11NO . The average mass is 173.211 Da and the monoisotopic mass is 173.084061 Da .


Chemical Reactions Analysis

The competitive adsorption of 8-Methoxy-4-Methylquinoline and its partially hydrogenated product, 4H-8-MQL, was studied over a selected Ru catalyst . The massive adsorption of 8-Methoxy-4-Methylquinoline hampers the further adsorption of 4H-8-MQL .

Scientific Research Applications

Antileishmanial Activity

8-Methoxy-4-Methylquinoline and its derivatives have demonstrated significant antileishmanial activity. Studies on lepidines, which are derivatives of 8-aminoquinoline, revealed that certain compounds, including 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, were found to be exceptionally effective in treating Leishmania donovani infections in hamster models. These compounds were significantly more effective than standard treatments like meglumine antimoniate (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).

Antibacterial Activity

Research has also explored the antibacterial properties of 8-Methoxy-4-Methylquinoline derivatives. A study focusing on the synthesis and antimicrobial activity of 4-amino-8-methylquinolines with hydroxy- or methoxy-groups revealed slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Analytical Method Development for Drug Quantitation

There has been significant work in developing analytical methods for quantifying 8-Methoxy-4-Methylquinoline derivatives, particularly for antileishmanial drugs. A specific method was developed for a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, using liquid-solid extraction and reversed-phase chromatography with oxidative electrochemical detection. This method proved effective for quantitating the drug in both canine and human plasma samples (Anders, Theoharides, Thomas, Smyth, & Chung, 1984).

Potential in Cancer Therapy

In the realm of cancer therapy, research on quinoline derivatives has indicated potential applications. For instance, a study reported the synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues and evaluated them against various parasitic infections, noting their potential against cancer cells (Carroll, Berrang, & Linn, 1980).

Food Preservation

Investigations into the use of 8-Methoxy-4-Methylquinoline derivatives in food preservation have shown promising results. A study on Citrullus colocynthis fruits and 4-methylquinoline analogues found these compounds to have strong antimicrobial activities against foodborne bacteria, suggesting their potential as natural preservatives (Kim, Lee, Yang, & Lee, 2014).

properties

IUPAC Name

8-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOSACZKHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572767
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-4-Methylquinoline

CAS RN

61703-95-5
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxyaniline (1 g. 8.1 mmol.) in acetic acid (10 ml), activated silferc (1.3 g. ferric chloride 8.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.62 g, 8.9 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.1 g. 8.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 60%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-4-Methylquinoline
Reactant of Route 2
8-Methoxy-4-Methylquinoline
Reactant of Route 3
Reactant of Route 3
8-Methoxy-4-Methylquinoline
Reactant of Route 4
Reactant of Route 4
8-Methoxy-4-Methylquinoline
Reactant of Route 5
Reactant of Route 5
8-Methoxy-4-Methylquinoline
Reactant of Route 6
Reactant of Route 6
8-Methoxy-4-Methylquinoline

Citations

For This Compound
7
Citations
BS Rauckman, MY Tidwell, JV Johnson… - Journal of medicinal …, 1989 - ACS Publications
… 2-Chloro-8-methoxy-4-methylquinoline (10). 8-Methoxy4-methyl-2-quinolone ( )26 (3.93 g) was treated with 6 mL of POCl3 at 120 C for 2 h. The reaction mixture was poured on ice (100 …
Number of citations: 62 pubs.acs.org
F Ferretti, F Ragaini, R Lariccia, E Gallo… - Organometallics, 2010 - ACS Publications
… Starting from 2-aminoanisole, 8-methoxy-4-methylquinoline was first prepared by reaction with vinyl methyl ketone as previously described. The methoxy group was then hydrolyzed …
Number of citations: 65 pubs.acs.org
GM Badger, HP Crocker, BC Ennis… - Australian Journal of …, 1963 - CSIRO Publishing
… , reaction of o-anisidine and but-3-en-2-one at 50" gave crystalline 4-(2'-anisidino)butan-2-one (IV; R = 0CH3); and at 90" a mixture of this adduct and of 8-methoxy-4-methylquinoline (V…
Number of citations: 33 www.publish.csiro.au
C Praveen, PT Perumal - Synthesis, 2016 - thieme-connect.com
A room temperature and silver-free protocol for the formation of quinolines from 2-ethynylanilines through a dimerization event was achieved using a dinuclear gold catalyst, Au 2 (…
Number of citations: 31 www.thieme-connect.com
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
AJ Wilkinson - 2004 - etheses.dur.ac.uk
A great deal of interest currently surrounds the development of electrophosphorescent materials, as they may exhibit efficiencies greater than the theoretical limit of 25% for purely …
Number of citations: 4 etheses.dur.ac.uk
BC Ranu, A Hajra, SS Dey, U Jana - Tetrahedron, 2003 - Elsevier
A convenient and efficient procedure for the synthesis of quinolines and dihydroquinolines has been developed by a simple one-pot reaction of anilines with alkyl vinyl ketones on the …
Number of citations: 147 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.